2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile
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Overview
Description
2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZONITRILE is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a benzonitrile group and a trimethylphenyl group, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation of 2,4,6-trimethylbenzaldehyde with 2-aminobenzonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZONITRILE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZONITRILE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4,6-trimethylphenyl)methyl]amino}benzonitrile
- 2-[(2,4,6-trimethylphenyl)amino]benzonitrile
Uniqueness
Compared to similar compounds, 2-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZONITRILE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications where specific reactivity and stability are required .
Properties
Molecular Formula |
C17H16N2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C17H16N2/c1-12-8-13(2)16(14(3)9-12)11-19-17-7-5-4-6-15(17)10-18/h4-9,11H,1-3H3 |
InChI Key |
DCIPIYSIMSXADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NC2=CC=CC=C2C#N)C |
Origin of Product |
United States |
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